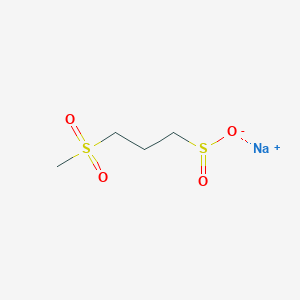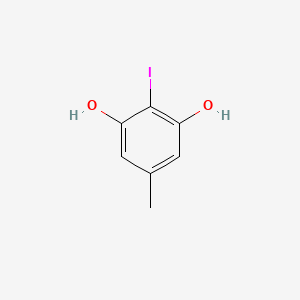
2-Iodo-5-methylbenzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-5-methylbenzene-1,3-diol is a chemical compound with the molecular formula C7H7IO2 . It is involved in the facile synthesis of amino acid-derived novel chiral hypervalent iodine (V) reagents .
Synthesis Analysis
The synthesis of benzene derivatives like this compound often involves electrophilic aromatic substitution . This process maintains the aromaticity of the benzene ring, which is crucial for the stability of the compound .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two hydroxyl groups (-OH) and one iodine atom attached to it . The molecular weight of this compound is 250.03400 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted boiling point of 219.2±35.0 °C and a predicted density of 2.006±0.06 g/cm3 . The molecular formula of this compound is C7H7IO2 .Aplicaciones Científicas De Investigación
1. Thermochemistry of Halogen-Substituted Methylbenzenes
- Research by Verevkin et al. (2015) provides insights into the thermochemistry of halogen-substituted methylbenzenes, including 1-iodo-2-methylbenzene and related compounds. This study is significant for understanding the vapor pressures, vaporization, fusion, and sublimation enthalpies of these compounds, which are crucial for their applications in various scientific fields, such as materials science and chemical engineering (Verevkin et al., 2015).
Potential Antiviral Activity
2. Anti-Viral Activity against SARS-Cov-2
- A study by Palsaniya et al. (2021) investigated the effect of positional isomerism on alcohol-based drugs, including 2-Iodo-5-methylbenzene-1,3-diol, for anti-viral activity against SARS-CoV-2. This research highlights the potential application of such compounds in the development of new COVID-19 inhibitors (Palsaniya et al., 2021).
Photolysis and Radical Formation
3. Photolysis of Halogenated Compounds
- Youssefyeh and Lichtenberg (1974) explored the photolysis of 5,6-di-iodo-1,3-dimethyluracil, which provides insights into the behavior of similar iodo-substituted compounds under light exposure. This study aids in understanding the radical formation and reaction mechanisms of such compounds (Youssefyeh & Lichtenberg, 1974).
Propiedades
IUPAC Name |
2-iodo-5-methylbenzene-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IO2/c1-4-2-5(9)7(8)6(10)3-4/h2-3,9-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZQIVNJKIGDGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)I)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 2-[(5-phenyl-2-pyrimidinyl)sulfanyl]acetate](/img/structure/B2399497.png)
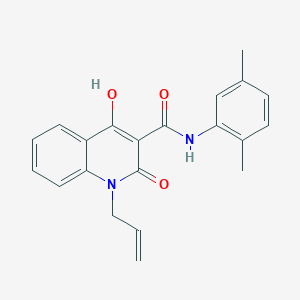
![6-Hexyl-7-hydroxy-3-(5-p-tolyl-[1,3,4]oxadiazol-2-yl)-chromen-2-one](/img/structure/B2399501.png)
![2-[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2399504.png)
![N-(2,6-dimethylphenyl)-2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2399505.png)
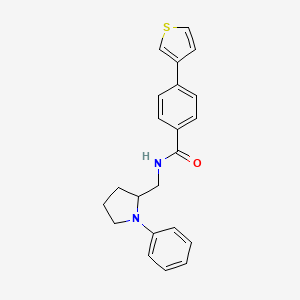
![1-[4-(5-Methoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2399509.png)
![(1,5-Dimethylpyrazol-3-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2399511.png)
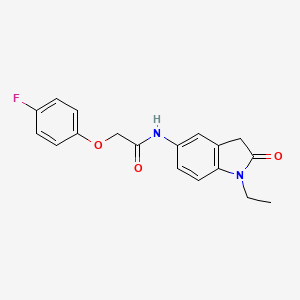
![3-methyl-N-[4-(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2399513.png)
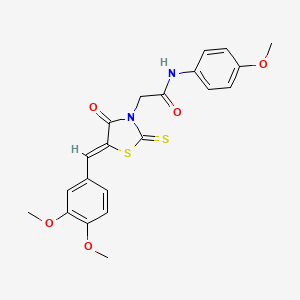
![(5-Bromopyridin-3-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2399517.png)
![2-((6-(3-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2399518.png)
